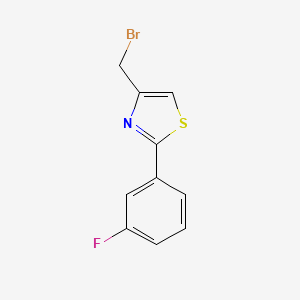

4-Bromomethyl-2-(3-fluorophenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFNS |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

4-(bromomethyl)-2-(3-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7BrFNS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

InChI Key |

BRGHPHWHMPXORH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl 2 3 Fluorophenyl Thiazole and Analogous Structures

Established Synthetic Routes to the Thiazole (B1198619) Core

The formation of the thiazole ring is a fundamental step in the synthesis of 4-bromomethyl-2-(3-fluorophenyl)thiazole. Several classical and modern methods are available for this purpose, with the Hantzsch thiazole synthesis and related cyclization reactions being the most prominent.

Classical Hantzsch Thiazole Synthesis and its Mechanistic Variations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.org The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom onto the ketone carbonyl, leading to the formation of the thiazole ring after dehydration. chemhelpasap.com The Hantzsch synthesis is known for its simplicity and often high yields. chemhelpasap.commdpi.com

Mechanistic variations of the Hantzsch synthesis have been developed to improve efficiency and accommodate a wider range of substrates. These can include the use of different catalysts and reaction conditions to promote the cyclization and dehydration steps. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, three-component condensation to yield thiazole derivatives in good to excellent yields under both conventional heating and ultrasonic irradiation. mdpi.com

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions

| Catalyst/Condition | Starting Materials | Product Type | Yield | Reference |

| Methanol, Heat | 2-Bromoacetophenone, Thiourea (B124793) | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |

| Silica Supported Tungstosilisic Acid | α-Bromoketone, Thiourea, Substituted Benzaldehydes | Functionalized Thiazoles | Good to Excellent | mdpi.com |

| Visible Light, Green Solvent | Thiosemicarbazide, Carbonyl, Phenacyl Bromide | Hydrazinyl-thiazole derivatives | Good to Outstanding | researchgate.net |

Cyclization Reactions Involving α-Halocarbonyl Compounds and Thioamide Precursors

Beyond the classical Hantzsch synthesis, other cyclization reactions involving α-halocarbonyl compounds and various thioamide precursors are widely employed for constructing the thiazole core. synarchive.comchemhelpasap.com These methods offer versatility in introducing different substituents onto the thiazole ring. The reaction between an α-halo ketone and a thioamide is a second-order reaction with respect to both reactants. researchgate.net

The choice of the α-halocarbonyl compound and the thioamide precursor directly influences the substitution pattern of the resulting thiazole. For example, reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) in DMF at room temperature is a common method to synthesize 4-(4-halophenyl)-2-methylthiazoles. nih.gov Similarly, 2-bromo-4-fluoroacetophenone can be condensed with thiosemicarbazones to produce 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields. nih.gov

Strategies for Regioselective Introduction of the Bromomethyl Moiety at the C4 Position

Once the thiazole core is established, the next critical step is the regioselective introduction of the bromomethyl group at the C4 position. This is typically achieved through bromination of a pre-existing methyl group at that position.

Utilization of N-Bromosuccinimide (NBS) and Radical Initiation for Bromination

A common and effective method for the bromination of the methyl group at the C4 position of the thiazole ring is the use of N-bromosuccinimide (NBS) as a brominating agent. nih.gov This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light. The reaction proceeds via a free radical mechanism, where a bromine radical is generated and selectively abstracts a hydrogen atom from the methyl group, leading to the formation of a bromomethyl group.

NBS is favored for this transformation due to its ability to provide a low, constant concentration of bromine, which helps to minimize side reactions and improve the regioselectivity of the bromination. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired 4-bromomethylthiazole derivative. nih.govnih.gov

Sequential Functionalization Approaches for Bromomethyl Derivatization

In some synthetic strategies, the bromomethyl group is introduced through a series of functional group transformations. nih.gov This approach can offer greater control over the final structure and may be necessary when direct bromination is not feasible or leads to undesired side products. For instance, a hydroxyl group at the C4-methyl position could be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by a bromide ion.

Sequential C-H functionalization reactions can also be employed to introduce and modify substituents on the thiazole ring, which can then be converted to the bromomethyl group. rsc.orgnih.gov These multi-step sequences provide a high degree of flexibility in the synthesis of complex thiazole derivatives. nih.gov

Methodologies for Incorporating the 3-Fluorophenyl Substituent

The introduction of the 3-fluorophenyl group at the C2 position of the thiazole ring is a key step in the synthesis of the target compound. This is typically achieved by starting with a thioamide precursor that already contains the desired 3-fluorophenyl moiety.

For instance, 3-fluorobenzaldehyde (B1666160) can be converted to 3-fluorobenzothioamide, which can then be reacted with an appropriate α-haloketone in a Hantzsch-type synthesis to yield the 2-(3-fluorophenyl)thiazole core. Alternatively, Suzuki coupling reactions can be employed to introduce the 3-fluorophenyl group. This involves the reaction of a 2-halothiazole with 3-fluorophenylboronic acid in the presence of a palladium catalyst. nih.gov This method is particularly useful when the 3-fluorophenyl group is introduced at a later stage of the synthesis.

Another approach involves the condensation of 2-bromo-1-(3-fluorophenyl)ethanone with a thioamide to directly form the 2-(3-fluorophenyl)thiazole ring system. This method directly incorporates the desired substituent in the initial cyclization step.

Table 2: Summary of Synthetic Methodologies

| Synthetic Step | Method | Key Reagents/Conditions | Outcome |

| Thiazole Core Synthesis | Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Formation of the thiazole ring |

| Thiazole Core Synthesis | Cyclization Reaction | α-Halocarbonyl, Thioamide precursor | Versatile synthesis of substituted thiazoles |

| Bromomethylation | Radical Bromination | N-Bromosuccinimide (NBS), Radical initiator | Regioselective introduction of the bromomethyl group at C4 |

| Bromomethylation | Sequential Functionalization | Multi-step transformations | Controlled introduction of the bromomethyl group |

| 3-Fluorophenyl Incorporation | Hantzsch Synthesis with Substituted Thioamide | 3-Fluorobenzothioamide, α-Haloketone | Direct formation of 2-(3-fluorophenyl)thiazole |

| 3-Fluorophenyl Incorporation | Suzuki Coupling | 2-Halothiazole, 3-Fluorophenylboronic acid, Palladium catalyst | Late-stage introduction of the 3-fluorophenyl group |

Advanced Synthetic Approaches and Methodological Innovations

The synthesis of functionalized thiazole rings, such as that in this compound, has been a focal point of methodological innovation in organic chemistry. Researchers have increasingly moved beyond traditional multi-step procedures, which often involve the isolation of intermediates and significant solvent use, towards more efficient and environmentally benign strategies. Advanced approaches, including one-pot protocols, microwave-assisted reactions, and solvent-free conditions, have been developed to streamline the synthesis of thiazole derivatives, enhancing efficiency, reducing waste, and often improving yields. These modern techniques are central to the sustainable production of complex heterocyclic compounds. researchgate.netbepls.com

One-Pot Reaction Protocols for Streamlined Synthesis

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advance in chemical efficiency. researchgate.net This approach minimizes solvent consumption, reduces purification steps, and saves time and resources. For the synthesis of thiazole derivatives, one-pot multicomponent reactions are particularly prominent. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, can be adapted into a one-pot process where the α-haloketone is generated in situ. tandfonline.comnih.gov

For instance, a one-pot synthesis of 2-aminothiazole (B372263) derivatives has been developed using readily available aralkyl ketones, which undergo in situ regioselective α-bromination with N-bromosuccinimide (NBS), followed by heterocyclization with thiourea. tandfonline.com This method avoids the handling of lachrymatory α-bromoketones. Similarly, other multi-component strategies combine aldehydes, thiourea, and α-haloketones to produce highly substituted thiazoles in a single operation. researchgate.netijcce.ac.ir These protocols often utilize catalysts to facilitate the tandem reactions, leading to high yields of the desired products. nih.govnih.gov The application of such methodologies provides a direct and efficient pathway to complex thiazole structures analogous to this compound.

| Reactants | Catalyst/Solvent | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aralkyl ketone, N-bromosuccinimide, Thiourea | Lactic Acid (Solvent and Catalyst) | 90–100°C, 10–15 min | 2-Amino-4-arylthiazoles | Up to 96% | tandfonline.com |

| α-Haloketone, Thiourea, Substituted Benzaldehyde | Silica supported tungstosilisic acid | Conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazoles | 79%–90% | bepls.com |

| Substituted ketone, Thiosemicarbazide, Anhydrides | NiFe₂O₄ nanoparticles / Ethanol:Water | 75°C, 45–60 min | Substituted 2-(hydrazinyl)thiazoles | Excellent yields | nih.gov |

| Acetophenone derivative, Thiourea, Trichloroisocyanuric acid (TCCA) | Ca/4-MePy-IL@ZY-Fe₃O₄ / Ethanol | 80°C, 25 min (bromination) + cyclization time | 2-Aminothiazole derivatives | High efficiency | nih.gov |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. jusst.orgscielo.br This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates. semanticscholar.org

The synthesis of various thiazole derivatives has been successfully achieved using microwave irradiation. bepls.comnih.gov For example, the Hantzsch synthesis of 2-aminothiazoles from substituted ketones, thiourea, and iodine has been shown to proceed in 5-15 minutes under microwave irradiation at 170 W, yielding a purer product in higher quantities compared to the 8-10 hours required for conventional refluxing. jusst.org Similarly, microwave-assisted one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been reported, highlighting the technique's applicability to more complex structures. nih.gov This rapid and efficient methodology is highly suitable for the synthesis of this compound and its analogs, offering a significant improvement over traditional synthetic protocols. nih.gov

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiazole derivatives | Conventional (Reflux) | 8–10 hours | Lower | jusst.org |

| Microwave (170 W) | 5–15 minutes | Higher | ||

| Thiazolidinone derivatives | Conventional (Stirring at 115°C) | 10 hours | ~69% | jchps.com |

| Microwave | Not specified, but generally much shorter | ~72% | ||

| Thiazolyl-pyridazinediones (One-pot) | Conventional | Not reported (typically hours) | Not reported | nih.gov |

| Microwave (500 W, 150°C) | 4–8 minutes | High/Efficient |

Solvent-Free Reaction Conditions in Thiazole Synthesis

Solvent-free synthesis, a key principle of green chemistry, aims to eliminate or significantly reduce the use of volatile organic solvents, which are often hazardous and environmentally damaging. researchgate.netbepls.com These reactions are typically conducted by heating the neat reactants together or by grinding them at room temperature. This approach not only offers environmental benefits but can also lead to shorter reaction times, simpler work-up procedures, and improved yields. organic-chemistry.org

The synthesis of thiazole derivatives under solvent-free conditions has been widely reported. researchgate.net For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea to produce 2-aminothiazoles can be completed in seconds without any catalyst or solvent, affording products in good yields after a simple workup. organic-chemistry.org Another green method involves a one-pot, multi-component procedure for preparing thiazole derivatives by reacting α-haloketones, thiourea, and substituted o-hydroxybenzaldehyde under solvent-free conditions. researchgate.net These solventless techniques are highly attractive for industrial applications due to their operational simplicity, cost-effectiveness, and reduced environmental footprint, making them a viable approach for the synthesis of compounds like this compound.

| Reactants | Reaction Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenones, Thiourea or Selenourea | Neat reaction, completes in seconds | 2-Aminothiazoles and 2-Amino-1,3-selenazoles | Catalyst-free, rapid reaction, easy workup | organic-chemistry.org |

| α-Haloketones, Thiourea, Substituted o-hydroxybenzaldehyde | One-pot, solvent-free heating | Hantzsch thiazole derivatives | Environmentally benign, multi-component | researchgate.net |

| Aryl ketones, Thiosemicarbazide, Substituted phenacyl bromides | One-pot, microwave irradiation (300 W), 30–175 seconds | Hydrazinyl thiazoles | Solvent and catalyst-free, extremely rapid | bepls.com |

Chemical Reactivity and Derivatization Strategies of 4 Bromomethyl 2 3 Fluorophenyl Thiazole

Reactivity Profile of the Bromomethyl Group

The bromomethyl group at the C4 position of the thiazole (B1198619) ring is the most reactive site for nucleophilic attack. The bromine atom, being a good leaving group, facilitates reactions with a wide range of nucleophiles, enabling the introduction of diverse functional groups.

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

The primary mode of reaction for the bromomethyl group is nucleophilic substitution. This reactivity allows for the facile introduction of various functionalities, significantly expanding the molecular diversity accessible from this starting material. Common nucleophiles that can displace the bromide ion include:

Oxygen nucleophiles: Alcohols and phenols can be used to form ethers.

Nitrogen nucleophiles: Amines, amides, and azides react to form the corresponding substituted amines, amides, and azides. For example, 1-(4-bromomethyl-2-thiazolyl)guanidine is a key intermediate in the synthesis of famotidine. google.com

Sulfur nucleophiles: Thiols and thiophenols can be employed to generate thioethers.

Carbon nucleophiles: Cyanide ions and carbanions can be used to form new carbon-carbon bonds, leading to nitriles and extended alkyl chains, respectively.

These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity.

Applications as a Versatile Building Block in Organic Synthesis

The high reactivity of the bromomethyl group makes 4-bromomethyl-2-(3-fluorophenyl)thiazole a valuable building block in the synthesis of more complex molecules. chemicalbook.com Its ability to readily undergo nucleophilic substitution allows for its incorporation into larger molecular frameworks. This has been demonstrated in the synthesis of various biologically active compounds and functional materials. The thiazole core, coupled with the reactive "handle" of the bromomethyl group, provides a platform for constructing libraries of compounds for screening in drug discovery and materials science. chemicalbook.com For instance, derivatives of 2-phenylthiazole (B155284) have been synthesized and evaluated as potential anticancer agents. nih.gov

Reactivity of the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle with specific reactivity patterns. The presence of both sulfur and nitrogen atoms within the ring influences the electron density distribution and dictates the positions susceptible to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Patterns on the Thiazole Core

The thiazole ring is generally considered to be electron-rich, making it susceptible to electrophilic aromatic substitution. pharmaguideline.com Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. chemicalbook.comwikipedia.org If the C5 position is already substituted, electrophilic substitution may occur at the C4 position, though this is less common. researchgate.net Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination typically occur at the C5 position.

Nitration and Sulfonation: These reactions also favor the C5 position. masterorganicchemistry.com

Conversely, the C2 position of the thiazole ring is the most electron-deficient and is thus the preferred site for nucleophilic attack. chemicalbook.compharmaguideline.com Nucleophilic aromatic substitution on the thiazole ring generally requires harsh conditions or the presence of a good leaving group at the C2 position.

Directed Modifications at C2, C4, and C5 Positions of the Thiazole Nucleus

Strategic functionalization of the thiazole ring at its C2, C4, and C5 positions can be achieved through various synthetic methods:

C2-Position: The proton at the C2 position is the most acidic proton on the thiazole ring and can be removed by a strong base, such as an organolithium reagent, to form a nucleophilic C2-lithiated species. pharmaguideline.com This intermediate can then react with a variety of electrophiles to introduce substituents at the C2 position.

C4 and C5-Positions: As mentioned, the C5 position is the primary site for electrophilic substitution. researchgate.net Directed ortho-metalation strategies can also be employed to functionalize the C4 and C5 positions. For instance, a directing group at the C2 position can facilitate lithiation at the C5 position. Subsequent reaction with an electrophile allows for the introduction of a wide range of functional groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also powerful tools for introducing aryl and vinyl groups at halogenated C4 or C5 positions. rsc.org

Modulatory Effects of the 3-Fluorophenyl Group on Chemical Reactivity

The fluorine atom is a highly electronegative element, and its presence on the phenyl ring has a significant electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring towards electrophilic substitution. However, fluorine can also donate electron density through resonance (+R effect), although this is generally weaker than its inductive effect. The net result is a modification of the electron density distribution across the entire molecule. rsc.org

This electron-withdrawing nature of the 3-fluorophenyl group can influence the reactivity of the thiazole ring. It can decrease the electron density of the thiazole ring, making it less susceptible to electrophilic attack and potentially more prone to nucleophilic attack, particularly at the C2 position. Furthermore, the steric bulk of the 3-fluorophenyl group can influence the regioselectivity of reactions by hindering the approach of reagents to nearby positions.

Mechanistic Investigations of Reactions Involving 4 Bromomethyl 2 3 Fluorophenyl Thiazole

Elucidation of Reaction Pathways for Bromomethyl Group Transformations

The 4-bromomethyl group is the most reactive site on 4-Bromomethyl-2-(3-fluorophenyl)thiazole for nucleophilic attack. The carbon atom of the methylene (B1212753) group (-CH2-) is rendered highly electrophilic by the adjacent electron-withdrawing bromine atom. Transformations of this group primarily proceed via nucleophilic substitution mechanisms.

The specific pathway, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleocular substitution), is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway: In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, the reaction typically follows a concerted SN2 mechanism. The nucleophile directly attacks the electrophilic carbon, displacing the bromide ion in a single step. mdpi.com This pathway is characterized by an inversion of stereochemistry if the carbon were chiral.

SN1 Pathway: In polar protic solvents and with weaker nucleophiles, an SN1-type mechanism may be operative. This pathway involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized carbocation intermediate. The thiazole (B1198619) ring, particularly the nitrogen and sulfur atoms, can participate in stabilizing the positive charge on the adjacent methylene carbon. This phenomenon, known as anchimeric assistance or neighboring group participation, can significantly influence the reaction rate and outcome. The subsequent capture of the carbocation by a nucleophile is rapid. A similar mechanism involving the formation of a stabilized "seleniranium" cation has been observed in related bromomethyl-heterocycles. nih.govnih.gov

The proposed stabilization of the carbocation intermediate is depicted below:

Resonance stabilization of the thiazol-4-ylmethyl cation

(Note: This is a representative image)

The table below summarizes the expected outcomes for different nucleophiles.

| Nucleophile (Nu) | Reagent Example | Predominant Mechanism | Product Structure |

| Hydroxide | Sodium Hydroxide | SN2 | 2-(3-fluorophenyl)thiazol-4-yl)methanol |

| Cyanide | Sodium Cyanide | SN2 | 2-(2-(3-fluorophenyl)thiazol-4-yl)acetonitrile |

| Amine | Ammonia | SN2 | (2-(3-fluorophenyl)thiazol-4-yl)methanamine |

| Thiolate | Sodium Thiophenoxide | SN2 | 4-((phenylthio)methyl)-2-(3-fluorophenyl)thiazole |

| Water | H2O (solvolysis) | SN1 | (2-(3-fluorophenyl)thiazol-4-yl)methanol |

Kinetic and Thermodynamic Aspects of Synthetic Reactions

In reactions where multiple products are possible, the distribution of these products can be governed by either kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (i.e., via the lowest activation energy pathway), whereas a thermodynamically controlled reaction yields the most stable product.

This principle can be illustrated by a hypothetical reaction of this compound with a bidentate nucleophile, such as 2-aminoethanethiol. The nucleophile has two reactive sites: a soft nucleophile (thiol) and a hard nucleophile (amine).

Kinetic Control: At lower temperatures and shorter reaction times, the reaction may be dominated by the attack of the more nucleophilic sulfur atom at the highly reactive bromomethyl group, leading to the formation of the kinetic product (Product K).

Thermodynamic Control: At higher temperatures or with prolonged reaction times, an initial kinetic product might rearrange, or the reaction may become reversible, ultimately favoring the formation of the most thermodynamically stable product (Product T). This could involve, for example, a cyclization reaction.

An analogous case has been observed in related systems where a kinetically formed six-membered ring product rearranges over time to a more stable five-membered ring, which constitutes the thermodynamic product. nih.govnih.gov

The following table illustrates hypothetical data for such a reaction, showing the change in product distribution over time, indicating a shift from a kinetic to a thermodynamic product.

| Reaction Time (hours) | Temperature (°C) | % Product K (Kinetic) | % Product T (Thermodynamic) |

| 1 | 25 | 95 | 5 |

| 8 | 25 | 60 | 40 |

| 24 | 25 | 20 | 80 |

| 1 | 80 | 30 | 70 |

| 8 | 80 | <5 | >95 |

Influence of Substituents on Reaction Mechanisms and Selectivity

The substituents on the thiazole ring profoundly influence its reactivity and the selectivity of its transformations. In this compound, the key substituents are the 2-(3-fluorophenyl) group and the 4-bromomethyl group.

Influence of the 2-(3-fluorophenyl) Group: This group modulates the electronic properties of the thiazole ring.

Inductive Effect (-I): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. Being in the meta position on the phenyl ring, its inductive effect slightly deactivates the entire molecule, potentially slowing down reactions like electrophilic substitution on the thiazole core.

Resonance Effect: The phenyl ring can engage in resonance with the thiazole ring, which generally activates the C5 position towards electrophilic attack. The meta-position of the fluorine atom means its own resonance effect (+R) does not extend to the thiazole ring, so the primary electronic influence on the thiazole core comes from the phenyl group itself and the fluorine's inductive effect. pharmaguideline.com

Influence of the 4-Bromomethyl Group: As discussed, this group's primary role is to provide a highly electrophilic center for nucleophilic substitution. It has a moderate electron-withdrawing inductive effect on the thiazole ring, which would slightly decrease the nucleophilicity of the C5 position.

The table below provides a qualitative comparison of the expected relative rates for an electrophilic substitution reaction (e.g., bromination at C5) based on the electronic nature of the substituent at the 2-position of the thiazole.

| 2-Substituent | Electronic Effect | Expected Relative Rate of Electrophilic Substitution at C5 |

| 2-Phenyl | Activating (Resonance) | Baseline |

| 2-(4-Methoxyphenyl) | Strongly Activating (+R > -I) | Faster |

| 2-(3-Fluorophenyl) | Weakly Deactivating (-I) | Slower |

| 2-(4-Nitrophenyl) | Strongly Deactivating (-R, -I) | Much Slower |

Pre Clinical Biological Activity of 4 Bromomethyl 2 3 Fluorophenyl Thiazole Derivatives

Antimicrobial Potential of Thiazole (B1198619) Derivatives

The thiazole scaffold is a core component of many biologically active compounds, and derivatives of 4-Bromomethyl-2-(3-fluorophenyl)thiazole are no exception. Studies on related structures have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal properties.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 2-phenylthiazole (B155284) have shown notable efficacy against a range of bacterial pathogens. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the thiazole and phenyl rings. For instance, a series of 2,5-disubstituted thiazole compounds demonstrated potent activity against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.gov Structure-activity relationship (SAR) analysis revealed that a nonpolar, hydrophobic moiety at the C2 position of the thiazole ring is crucial for antibacterial action. nih.gov

In one study, synthetic phenylthiazole compounds were evaluated against MRSA. Modifications to the side chain at the C2 position indicated a preference for hydrophobic groups to maintain potent antimicrobial activity. The introduction of polar groups, such as an amine or alcohol, led to a complete loss of activity. nih.gov Furthermore, certain thiazole derivatives have exhibited greater potency than reference drugs like ampicillin and streptomycin against resistant bacterial strains. researchgate.net

| Compound Type | Bacterial Strain | Activity Metric (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2,5-disubstituted thiazoles | MRSA | 1.4 - >36.9 | nih.gov |

| 4-(indol-3-yl)thiazole-2-amines | S. aureus | 0.47 - 1.88 | researchgate.net |

| 4-(indol-3-yl)thiazole-2-amines | S. Typhimurium | 0.06 - 1.88 | researchgate.net |

| Thiazolo[3,2-a]quinazolin-10-ium halides | E. coli | 0.97 - 250 | dntb.gov.ua |

Antifungal Efficacy Studies of Related Thiazoles

The antifungal potential of thiazole derivatives is also well-documented. Phenylthiazole derivatives, in particular, have been identified as excellent antifungal skeletons. nih.govmdpi.com A study on phenylthiazole derivatives containing an acylhydrazone moiety revealed excellent antifungal activities against plant pathogenic fungi such as Magnaporthe oryzae and Colletotrichum camelliae. nih.govmdpi.com Several of these compounds exhibited superior or comparable efficacy to commercial fungicides. nih.govnih.gov

For instance, compounds E4, E10, E14, E17, E23, E26, and E27 showed EC50 values against M. oryzae ranging from 1.29 to 2.65 µg/mL, which was superior to the commercial fungicide Isoprothiolane (EC50 = 3.22 µg/mL). nih.gov Another study highlighted a phenylthiazole derivative, compound 5b, which displayed excellent antifungal activity against Sclerotinia sclerotiorum with an EC50 of 0.51 μg/mL, comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL). nih.gov Furthermore, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown promising inhibitory activity against pathogenic Candida albicans strains, with some exhibiting lower MIC values than the reference drug fluconazole. mdpi.com

| Compound Series | Fungal Strain | Activity Metric (EC50/MIC, µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazoles with acylhydrazone moiety | Magnaporthe oryzae | 1.29 - 2.65 (EC50) | nih.gov |

| Phenylthiazoles with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | 0.51 (EC50) | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Candida albicans | 3.9 - 7.81 (MIC) | mdpi.com |

| Thiazolo[2,3-b]quinazolin-5-ones | Candida albicans | 31.25 (MIC) | dntb.gov.ua |

Proposed Mechanisms of Antimicrobial Action (e.g., Microbial Cell Membrane Disruption, Enzyme Inhibition)

The antimicrobial action of thiazole derivatives is believed to occur through various mechanisms. One proposed mechanism is the inhibition of essential microbial enzymes. For example, molecular docking studies suggest that some 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives may act as noncompetitive inhibitors of the fungal lanosterol C14α-demethylase, an important enzyme in fungal cell membrane biosynthesis. mdpi.com

Another key factor in the antimicrobial activity of these compounds is their physicochemical properties. The presence of a nonpolar, hydrophobic functional group at the C2 position of the thiazole ring has been identified as critical for antibacterial activity, suggesting that interactions with the lipid components of the microbial cell membrane may play a significant role. nih.gov This interaction could lead to membrane disruption and subsequent cell death.

Anticancer Properties of Thiazole Analogues

In addition to their antimicrobial effects, derivatives of this compound have emerged as promising candidates for anticancer therapy. Research on analogous structures has demonstrated significant cytotoxic effects against a variety of cancer cell lines, mediated through the targeted inhibition of key oncogenic pathways.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

Numerous studies have reported the potent in vitro cytotoxicity of thiazole derivatives against a panel of human cancer cell lines. For example, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov In another study, synthetic 1,3-thiazole incorporated phthalimide derivatives were evaluated, and compound 5b was identified as a highly potent derivative against MCF-7 breast cancer cells with an IC50 of 0.2 µM. nih.gov

Furthermore, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been synthesized and assessed for their anticancer activity. Among these, compound 4c, featuring a para-nitro substitution, exhibited the highest cytotoxic effect against the SKNMC neuroblastoma cell line (IC50 = 10.8 µM). nih.gov

| Compound Type | Cancer Cell Line | Activity Metric (IC50, µM) | Reference |

|---|---|---|---|

| Benzothiazole derivative (PB11) | U87 (Glioblastoma) | <0.05 | nih.gov |

| Benzothiazole derivative (PB11) | HeLa (Cervical Cancer) | <0.05 | nih.gov |

| 1,3-Thiazole-phthalimide derivative (5b) | MCF-7 (Breast Cancer) | 0.2 | nih.gov |

| 1,3-Thiazole-phthalimide derivative (5k) | MDA-MB-468 (Breast Cancer) | 0.6 | nih.gov |

| N-phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 | nih.gov |

Targeted Inhibition of Key Oncogenic Pathways and Cellular Processes (e.g., Apoptosis Induction, Topoisomerase Inhibition)

The anticancer activity of thiazole analogues is often attributed to their ability to induce apoptosis and inhibit crucial enzymes involved in cancer cell proliferation. Several studies have shown that these compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. For instance, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and causing a loss of mitochondrial transmembrane potential. nih.govfrontiersin.orgresearchgate.net Similarly, 5-ene-2-arylaminothiazol-4(5H)-ones were shown to induce apoptosis in breast cancer cells by reducing mitochondrial membrane potential and activating caspases 7, 8, 9, and 10. mdpi.com

Topoisomerase inhibition is another significant mechanism of action for the anticancer effects of thiazole derivatives. mdpi.com Topoisomerases are enzymes that are critical for DNA replication and transcription, and their inhibition can lead to DNA damage and cell death. mdpi.com Certain benzothiazole derivatives have been identified as potent human DNA topoisomerase IIα inhibitors. researchgate.netesisresearch.org One such derivative, BM3, was found to be a highly effective inhibitor with an IC50 value of 39 nM. researchgate.netesisresearch.org Mechanistic studies suggested that this compound acts as a catalytic inhibitor by binding to the DNA topoisomerase IIα enzyme. researchgate.netesisresearch.org

The induction of apoptosis is a key outcome of topoisomerase inhibition. The DNA damage caused by the inhibition of these enzymes can trigger apoptotic pathways, leading to the selective killing of cancer cells. mdpi.com The ability of thiazole derivatives to engage in these critical cellular processes underscores their potential as effective anticancer agents.

Enzyme Inhibition Studies

The unique structural characteristics of this compound derivatives make them promising candidates for enzyme inhibition. Their ability to interact with the active sites of various enzymes has been explored in several studies, revealing potential applications in cancer therapy, antibacterial treatments, and other medicinal fields.

DNA Topoisomerase Inhibition, particularly Topoisomerase IB

DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for processes such as DNA replication, transcription, and recombination. Consequently, they have emerged as significant targets for the development of anticancer drugs. Thiazole-based compounds have shown notable potential as inhibitors of these enzymes.

A series of novel thiazole-based stilbene (B7821643) analogs were designed and synthesized to evaluate their inhibitory activity against DNA topoisomerase IB (Top1). als-journal.comnih.gov In Top1-mediated relaxation assays, these compounds demonstrated varied levels of inhibitory activity. als-journal.comnih.gov Notably, the compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent Top1 inhibitor, with an activity level comparable to that of the well-known Top1 inhibitor, camptothecin (CPT). als-journal.comnih.gov Molecular docking studies have suggested a possible binding mode of this compound within the Top1-DNA complex. als-journal.comnih.gov Furthermore, many of these thiazole-based stilbene analogs exhibited significant cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. als-journal.comnih.gov Specifically, compounds (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole and (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole showed potent cytotoxicity with IC50 values of 0.78 µM and 0.62 µM against MCF-7 and HCT116 cells, respectively. als-journal.comnih.gov

While many topoisomerase inhibitors act as poisons by stabilizing the enzyme-DNA cleavage complex, some benzothiazole derivatives have been identified as catalytic inhibitors of human topoisomerase IIα. nih.gov These compounds inhibit the enzyme's activity without intercalating into the DNA or acting as a topoisomerase poison. nih.gov One particular derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate, was found to be a highly effective inhibitor of human topoisomerase IIα with an IC50 value of 39 nM. nih.gov Mechanistic studies suggest that this compound binds to the DNA minor groove and interacts directly with the enzyme. nih.gov

| Compound | Target Enzyme | Activity/IC50 Value | Cell Line |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | DNA Topoisomerase IB | Potent inhibitor, comparable to Camptothecin (CPT) | - |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | - | 0.78 µM | MCF-7 |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | - | 0.62 µM | HCT116 |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate | Human Topoisomerase IIα | 39 nM | - |

DNA Gyrase Inhibition by Thiazole-Based Compounds

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for bacterial survival, playing a critical role in DNA replication and cell division. als-journal.commdpi.com This makes it a prime target for the development of new antibacterial agents. Several studies have highlighted the potential of thiazole-based compounds as effective DNA gyrase inhibitors.

A series of morpholine-based thiazole derivatives have been identified as promising DNA gyrase inhibitors with favorable safety and efficacy profiles. als-journal.com In vitro studies demonstrated that these compounds exhibited minimum inhibitory concentration (MIC) values comparable to ciprofloxacin (B1669076) against various bacterial strains, including S. aureus, B. subtilis, E. coli, and K. pneumoniae. als-journal.com Several of these derivatives displayed potent DNA gyrase inhibitory activity, with IC50 values better than or equal to that of ciprofloxacin. als-journal.com Molecular docking studies supported these findings, indicating a similar binding pattern at the active site of DNA gyrase. als-journal.com

Furthermore, 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been developed as potent inhibitors of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. sci-hub.senih.gov These second-generation inhibitors also demonstrated improved antibacterial activity against Gram-positive strains. sci-hub.senih.gov The development of such dual-targeting inhibitors is a promising strategy to combat the rise of bacterial resistance. sci-hub.se

| Compound Class | Target Enzyme | Activity/IC50 Value | Bacterial Strains |

| Morpholine-based thiazole derivatives | DNA Gyrase | IC50 values comparable to or better than ciprofloxacin | S. aureus, B. subtilis, E. coli, K. pneumoniae |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | DNA Gyrase and Topoisomerase IV (S. aureus, E. coli) | Nanomolar range | Gram-positive strains |

Histidine Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Thiazole derivatives have emerged as a versatile scaffold for the development of potent protein kinase inhibitors. nih.govrsc.orgresearchgate.net While the broader class of protein kinases has been extensively studied, specific research into the inhibition of histidine kinases by this compound derivatives is an area of growing interest. The unique structural features of the thiazole ring allow for diverse chemical modifications, enabling the design of compounds that can selectively interact with the active sites of different kinases. nih.govrsc.orgresearchgate.net This adaptability makes thiazole derivatives promising candidates for targeting various protein kinases, including serine/threonine and tyrosine kinases, which are crucial in cancer therapy. nih.govrsc.orgresearchgate.net

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. mdpi.com Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Thiazole and benzothiazole derivatives have demonstrated significant potential as tyrosinase inhibitors.

A novel class of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles has been synthesized and evaluated for their anti-tyrosinase activity. mdpi.com Among the synthesized compounds, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited exceptionally high inhibitory activity against mushroom tyrosinase, with an IC50 value of 0.2 ± 0.01 µM, making it 55-fold more potent than the standard inhibitor, kojic acid. mdpi.com In silico studies have suggested that the 2,4-hydroxyl substituents on the phenyl ring play a crucial role in the inhibition of both mushroom and human tyrosinase. mdpi.com Kinetic studies have indicated that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com

Another study focused on thiazole- and benzothiazole-based organoselenium compounds, which were found to be potent mushroom tyrosinase inhibitors. nih.govacs.org The benzothiazole-based selone 3, which features a free -NH group, was the most effective inhibitor with an IC50 of 0.47 µM, demonstrating nearly 50-fold higher potency than kojic acid. nih.govacs.org

| Compound | Target Enzyme | IC50 Value |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 µM |

| Benzothiazole-based selone 3 | Mushroom Tyrosinase | 0.47 µM |

| Kojic Acid (Reference) | Mushroom Tyrosinase | ~11 µM |

Investigations into Other Relevant Enzyme Targets (e.g., COX, Acetyl Co-A Carboxylase-2)

The therapeutic potential of thiazole derivatives extends to other important enzyme targets, including cyclooxygenase (COX) and Acetyl-CoA Carboxylase (ACC).

Cyclooxygenase (COX) Inhibition: COX enzymes are involved in the synthesis of prostaglandins and are key targets for anti-inflammatory drugs. Several studies have reported on the synthesis and evaluation of thiazole derivatives as COX inhibitors. nih.govnih.govacs.orgbrieflands.com A series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) were identified as selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, certain analogues displayed IC50 values of 0.3, 1, and 7 nM for COX-2. nih.gov Another study on new thiazole carboxamide derivatives identified a compound with an IC50 of 0.191 µM against COX-2 and a selectivity ratio of 1.251 over COX-1. acs.org

Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a critical enzyme in fatty acid synthesis and has been identified as a therapeutic target for metabolic disorders. A patent for thiazole compounds has described their utility as ACC inhibitors, suggesting their potential in treating conditions that respond to the inhibition of this enzyme. google.com

| Compound Class | Target Enzyme | Activity/IC50 Value |

| 5,6-diarylimidazo[2,1-b]thiazole derivatives | COX-2 | Potent and selective |

| 4-substituted thiazole analogues of indomethacin | COX-2 | 0.3, 1, and 7 nM |

| Thiazole carboxamide derivative | COX-2 | 0.191 µM |

| Thiazole compounds | ACC | Inhibitory activity |

Antiviral Activities of Thiazole-Bearing Molecules

Viral infections remain a significant global health challenge, necessitating the continuous development of new and effective antiviral agents. The thiazole scaffold has been incorporated into a wide range of molecules that have demonstrated promising antiviral activity against various viruses. nih.govarkat-usa.orgresearchgate.netmdpi.com

A review of patent literature from 2014 to 2021 highlighted the broad-spectrum antiviral potential of thiazole derivatives. nih.gov These compounds have been reported to inhibit a diverse array of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov The versatility of the thiazole ring allows for the design of lead structures for the development of new thiazole-based compounds with potent and selective antiviral activity. nih.gov

Another comprehensive review detailed the antiviral activities of thiazole compounds reported between 2011 and 2017. researchgate.net This review identified numerous thiazole derivatives with potent activity against a wide range of viruses, including Coxsackievirus B (CVB), Severe Acute Respiratory Syndrome coronavirus (SARS-CoV), Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), Human Rhinovirus (HRV), Varicella-Zoster Virus (VZV), Tobacco Mosaic Virus (TMV), Foot-and-Mouth Disease Virus (FMDV), Dengue Virus (DENV), Yellow Fever Virus (YFV), influenza virus, Junin virus, HIV-1, Herpes Simplex Virus (HSV), Vaccinia Virus (VV), and Epstein-Barr Virus (EBV). researchgate.net The diverse mechanisms of action and the broad range of susceptible viruses underscore the importance of the thiazole scaffold in the development of novel antiviral therapeutics.

Anti-inflammatory Properties of Thiazole Derivatives

Thiazole and its derivatives have garnered significant attention for their wide range of pharmacological activities, including notable anti-inflammatory effects. nih.govmdpi.com Inflammation is a biological response to harmful stimuli, and the arachidonic acid pathway, involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, plays a crucial role. researchgate.net Research has shown that certain thiazole derivatives can exhibit potent anti-inflammatory activities by targeting these enzymes, particularly 5-LOX and COX-2. researchgate.net The ability of these compounds to inhibit various inflammatory mediators makes them promising candidates for the development of new anti-inflammatory drugs. researchgate.net

Studies have demonstrated that synthetic thiazole compounds possess substantial anti-inflammatory properties. wisdomlib.org For example, certain substituted phenyl thiazoles synthesized from acetophenones and thiourea (B124793) showed significant anti-inflammatory effects in both carrageenan-induced and formalin-induced edema models in rats. wisdomlib.orgwjpmr.com Specifically, nitro-substituted thiazole derivatives were found to have better anti-inflammatory activity compared to the standard drug, nimesulide. wjpmr.com The anti-inflammatory action may stem from inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and limiting neutrophil migration. wjpmr.com

Further investigations into 2,4-disubstituted thiazole derivatives revealed that the nature of the substituent group plays a critical role in their anti-inflammatory efficacy. rasayanjournal.co.in In an in-vitro study using the albumin denaturation method, compounds with methyl and nitro substituents on the phenyl ring at the 4-position of the thiazole nucleus exhibited superior activity compared to the standard drug, diclofenac sodium. rasayanjournal.co.in This highlights the potential for designing potent anti-inflammatory agents by modifying the structure of the thiazole core. researchgate.net The significant anti-inflammatory potential of thiazole derivatives, demonstrated in various preclinical studies, underscores the need for continued research to explore their mechanisms of action and optimize their therapeutic potential. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Class | Specific Derivative | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Phenyl Thiazoles | Nitro-substituted derivatives | Carrageenan and formalin-induced rat paw edema | Showed better anti-inflammatory activity than the standard drug, nimesulide. | wisdomlib.orgwjpmr.com |

| 2,4-Disubstituted Thiazoles | 2-(2,3-dimethylphenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide (6a) | In-vitro albumin denaturation | Showed 78.81% inhibition at 1600µg/ml, comparable to standard diclofenac sodium. | rasayanjournal.co.in |

| 2,4-Disubstituted Thiazoles | 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide (6c) | In-vitro albumin denaturation | Showed 79.93% inhibition at 1600µg/ml, demonstrating better activity than the standard. | rasayanjournal.co.in |

| Benzothiazole Derivatives | Compound 17c | Carrageenan-induced rat paw edema | Inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. | nih.gov |

| Benzothiazole Derivatives | Compound 17i | Carrageenan-induced rat paw edema | Inhibited edema by 64%, 73%, and 78% at 1, 2, and 3 hours, respectively. | nih.gov |

Receptor Binding and Modulation Studies

Derivatives of thiazole have been investigated for their ability to bind to and modulate the activity of various cellular receptors, indicating their potential for treating a range of diseases. These studies are crucial for understanding the mechanism of action and for the rational design of selective and potent therapeutic agents.

One area of focus has been the adenosine receptors, which are G-protein coupled receptors involved in numerous physiological processes. nih.gov A study on 4-(4-methoxyphenyl)-2-aminothiazole derivatives found that N-acetyl or propionyl substitutions led to a significant increase in binding affinity and selectivity for the human adenosine A3 receptor. nih.gov For instance, a 5-acetamido analogue of phenylthiazole (compound 11) showed a Ki value of 18.3 nM at the human adenosine A3 receptor, and a 4-methoxy substitution on the phenyl group (compound 16) increased the binding affinity six-fold, with a Ki value of 3 nM, while maintaining high selectivity against A1 and A2A receptors. nih.gov Molecular modeling suggested that specific hydrogen bonding and hydrophobic interactions within the receptor's binding pocket contribute to this high affinity and selectivity. nih.gov

Thiazole derivatives have also been developed as agonists for cannabinoid receptors, particularly the CB2 receptor, which is a target for anti-inflammatory agents that lack psychoactive side effects. researchgate.net A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides exhibited high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range. researchgate.net These compounds also acted as functional agonists in cellular assays, with EC50 values in the low nanomolar range, demonstrating their potential for therapeutic use. researchgate.net

Furthermore, the androgen receptor (AR), a key target in prostate cancer, has been successfully targeted by thiazole-based inhibitors. nih.govresearchgate.net A series of derivatives were synthesized to selectively target the DNA-binding domain (DBD) of the AR. nih.gov One novel compound, SKLB-C2807, was identified that effectively inhibited a human prostate cancer cell line with an IC50 value of 0.38 μM, without significantly affecting AR-negative or non-cancerous cell lines. nih.govresearchgate.net This compound also reduced the expression of prostate-specific antigen, a biomarker for prostate cancer. nih.govresearchgate.net

Table 2: Receptor Binding and Modulation by Thiazole Derivatives

| Compound Class | Target Receptor | Key Finding (Affinity/Activity) | Reference |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-aminothiazole derivative (Compound 16) | Human Adenosine A3 | Binding affinity (Ki) = 3 nM; high selectivity vs. A1 and A2A receptors. | nih.gov |

| N-[3-(4-methoxy-phenyl)- researchgate.netwisdomlib.orgnih.govthiadiazol-5-yl]-acetamide (Compound 39) | Human Adenosine A3 | Binding affinity (Ki) = 0.79 nM; potent antagonist. | nih.gov |

| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides (Compounds 6a-6d) | Cannabinoid CB2 | Ki values in the picomolar to low nanomolar range; functional agonists with EC50 in low nanomolar range. | researchgate.net |

| Thiazole-based AR inhibitor (SKLB-C2807) | Androgen Receptor (DNA-Binding Domain) | IC50 = 0.38 μM in LNCaP/AR cells; selective inhibition. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 4 Bromomethyl 2 3 Fluorophenyl Thiazole Analogues

Influence of the Bromomethyl Moiety on Biological Activity and Reactivity

The 4-bromomethyl group is a key functional moiety that significantly influences the biological profile of the parent compound, primarily through its inherent chemical reactivity. As an alkylating agent, this group can form covalent bonds with nucleophilic residues, such as cysteine or histidine, within the active site of a target protein. This electrophilic character is well-established, as 4-bromomethyl-substituted thiazolium salts are known to be effective alkylating reagents in chemical synthesis. researchgate.net

The reactivity of the C-Br bond in this benzylic-like position on the thiazole (B1198619) ring is crucial for its mechanism of action in many contexts. researchgate.net The replacement of the bromomethyl group with less reactive or non-reactive moieties typically leads to a significant reduction or complete loss of biological activity, underscoring its importance. For instance, in studies of related α-bromoketone thiazole derivatives, the bromine atom is the critical site for subsequent reactions. mdpi.com SAR studies on analogous systems often reveal that substitution of the bromine with hydrogen (a methyl group), a hydroxyl group (hydroxymethyl), or even a chlorine atom (chloromethyl) alters the compound's potency, confirming that the specific reactivity and leaving group potential of bromide are finely tuned for optimal interaction with the biological target.

Impact of the 3-Fluorophenyl Substituent on Ligand-Target Interactions

The 2-(3-fluorophenyl) group plays a multifaceted role in defining the pharmacological properties of the molecule, influencing everything from its physicochemical characteristics to its specific interactions within a protein binding pocket.

Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. nih.gov Placing a fluorine atom on the phenyl ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability of the compound and prolonging its duration of action. tandfonline.comnih.gov The electronegativity of fluorine can also alter the pKa of nearby functional groups, which can further influence a drug's absorption and distribution profile. bohrium.comnih.gov

Beyond its effects on physicochemical properties, the fluorine atom can directly participate in non-covalent interactions with the target protein. While fluorine is a poor classical halogen bond donor, it is a weak hydrogen bond acceptor and can engage in favorable polar and multipolar interactions. acs.orgsoci.org The anisotropic charge distribution on the covalently bound fluorine atom can lead to favorable electrostatic interactions with electron-deficient groups or backbone amides in a protein. researchgate.net

Significance of Substituents at Varying Positions on the Thiazole Ring and Phenyl Moiety

The biological activity of 2-phenylthiazole (B155284) derivatives is highly sensitive to the nature and position of substituents on both the thiazole and phenyl rings. bohrium.com SAR studies consistently demonstrate that even minor modifications can lead to dramatic changes in potency and selectivity.

On the phenyl moiety, the position of the fluorine atom is critical. For instance, in one study on fluorinated hydrazinylthiazole derivatives, moving a trifluoromethyl (CF3) group from the 4-position to the 3- or 2-position resulted in compounds with comparable high activity, suggesting that for some targets, the electron-withdrawing effect is more important than its precise location. nih.govacs.org In contrast, other studies on c-Met kinase inhibitors showed that introducing electron-withdrawing groups like fluorine or chlorine to the phenyl ring improved activity, whereas electron-donating groups like methyl or methoxy (B1213986) decreased potency. nih.gov

Substitutions on the thiazole ring are equally important. The majority of biologically active thiazole compounds feature substitutions at the 2- and 4-positions. bohrium.com Altering the group at the 4-position from a bromomethyl moiety to other functionalities, or introducing substituents at the 5-position, can drastically alter the compound's binding mode and efficacy. For example, in a series of 4-phenylthiazole (B157171) analogues, the introduction of electron-donating groups on the phenyl ring was well-tolerated by the target enzymes. nih.gov

The following table summarizes SAR findings from a study on thiazole carboxamide derivatives as c-Met inhibitors, illustrating the impact of substituents on the phenyl ring at position R2. nih.gov

| Compound ID | R1 Substituent | R2 Substituent (at position 4 of thiazole) | c-Met IC50 (nM) |

| 51w (Reference) | 3-F | Phenyl | 24.27 |

| 51x | 3-F | 4-Methylphenyl | 31.54 |

| 51y | 3-F | 4-Methoxyphenyl | 36.68 |

| 51ag | 3-F | 4-Trifluoromethylphenyl | 39.41 |

| 51aj | 3-F | 2-Thienyl | 49.55 |

| 51ai | 3-F | 2-Naphthyl | 46.87 |

This data indicates that for this particular scaffold, adding either electron-donating (methyl, methoxy) or strongly electron-withdrawing (trifluoromethyl) groups to the second phenyl ring decreases inhibitory activity compared to the unsubstituted phenyl ring. nih.gov

Analysis of Steric and Electronic Effects Governing Biological Efficacy

The biological efficacy of 4-Bromomethyl-2-(3-fluorophenyl)thiazole analogues is governed by a delicate balance of steric and electronic effects. These factors dictate how the molecule fits into its target's binding site and the strength of the resulting interactions.

Electronic Effects: The electronic properties of substituents influence the charge distribution across the molecule. The highly electronegative fluorine atom in the 3-fluorophenyl group acts as an electron-withdrawing group via induction, which can alter the molecule's dipole moment and its ability to participate in electrostatic or hydrogen bonding interactions. bohrium.comtandfonline.com This can impact the acidity or basicity of the thiazole ring, influencing its interaction profile. globalresearchonline.net As seen in the development of c-Met inhibitors, the introduction of electron-withdrawing groups on the phenyl ring often leads to improved activity, suggesting that a specific electronic profile is required for optimal binding. nih.gov

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of the substituents. The size of the substituent can determine whether a ligand can fit into a binding pocket. nih.gov Fluorine is valued in drug design partly because its van der Waals radius is only slightly larger than that of hydrogen, meaning it can be substituted with minimal steric perturbation. benthamscience.com However, bulkier substituents can be detrimental to activity. In the thiazole carboxamide series, replacing a phenyl ring with a larger naphthyl group weakened potency, indicating that the hydrophobic pocket of the target enzyme is sensitive to the size of the substituent. nih.gov The three-dimensional shape of the molecule is critical for potent inhibition, suggesting a spatially restricted binding pocket in many target enzymes. nih.gov

Computational and Theoretical Studies on 4 Bromomethyl 2 3 Fluorophenyl Thiazole

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons.

In an MEP map, different colors correspond to different values of electrostatic potential. Typically, red indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue represents regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas denote neutral or zero potential.

For 4-Bromomethyl-2-(3-fluorophenyl)thiazole, an MEP analysis would predict the reactive sites. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, being electronegative, would likely be depicted in shades of red or yellow, indicating their role as nucleophilic centers or hydrogen bond acceptors. The hydrogen atoms and the bromomethyl group would likely show regions of positive potential (blue), identifying them as potential sites for electrophilic interactions. This information is crucial for predicting the non-covalent interactions, such as hydrogen bonds, that govern the binding of the molecule to a protein's active site.

| Atomic Region | Predicted Electrostatic Potential (kJ/mol) | Inferred Reactivity |

|---|---|---|

| Thiazole Nitrogen | -120 to -150 | High negative potential; site for electrophilic attack and hydrogen bond acceptance. |

| Thiazole Sulfur | -80 to -110 | Negative potential; potential interaction site. |

| Fluorine Atom | -100 to -130 | High negative potential; strong hydrogen bond acceptor. |

| Bromomethyl Group Hydrogens | +90 to +120 | Positive potential; site for nucleophilic attack. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested compounds. This approach is widely used in drug discovery to prioritize the synthesis of promising candidates.

The development of a QSAR model involves calculating various molecular descriptors for each compound, which quantify its physicochemical, electronic, and topological properties. Statistical methods like multiple linear regression or partial least squares are then used to build a model that links these descriptors to the observed biological activity. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques, using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

For a series of analogs of this compound, a QSAR study could identify the key structural features that determine their therapeutic efficacy. For instance, a model might reveal that specific electronic properties of the fluorophenyl ring or the steric bulk of the bromomethyl group are critical for activity. This allows for the rational design of new derivatives with potentially enhanced potency.

| Parameter | Description |

|---|---|

| Model Equation | pIC50 = 0.75(logP) - 0.21(TPSA) + 1.52(ESPmax) + 3.45 |

| Statistical Metrics | R² = 0.91, q² = 0.82, R²pred = 0.88 |

| logP (Descriptor) | Octanol-water partition coefficient, representing lipophilicity. A positive coefficient suggests higher activity with increased lipophilicity. |

| TPSA (Descriptor) | Topological Polar Surface Area. A negative coefficient indicates that lower polarity may be favorable for activity. |

| ESPmax (Descriptor) | Maximum electrostatic potential on the molecular surface. A positive coefficient suggests that a strong positive potential region enhances binding. |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. By simulating the behavior of the ligand-protein complex in a realistic environment (e.g., in water), researchers can assess the stability of the binding pose predicted by molecular docking and understand the conformational changes that occur during binding.

Key analyses performed during MD simulations include the calculation of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which measures the stability of the complex over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the active site. Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein upon ligand binding. MD simulations also allow for the detailed study of intermolecular interactions, such as hydrogen bonds, and their persistence over time.

| Analysis Metric | Typical Value Range | Interpretation |

|---|---|---|

| Ligand RMSD | 1-3 Å | Low and stable values indicate the ligand maintains a consistent binding pose within the protein's active site. |

| Protein Backbone RMSD | 1-4 Å | Indicates the overall stability of the protein structure during the simulation. |

| Hydrogen Bond Occupancy | >50% | A high percentage suggests a stable and persistent hydrogen bond, which is crucial for binding affinity. |

| Binding Free Energy (MM/PBSA) | -50 to -100 kJ/mol | A more negative value indicates stronger binding affinity of the ligand to the protein. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Bioavailability Assessment Methodologies

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are vital in the early stages of drug discovery to identify compounds that are likely to have favorable drug-like properties, thereby reducing the risk of late-stage failures. Various computational methods are employed, ranging from simple rule-based filters like Lipinski's Rule of Five to more complex machine learning models.

For this compound, in silico tools would be used to predict key ADME parameters. These include its potential for oral absorption, ability to cross the blood-brain barrier, susceptibility to metabolism by cytochrome P450 enzymes, and potential for causing toxicity. For example, Lipinski's Rule of Five assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with these rules are more likely to be orally active.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 286.13 g/mol | Complies with Lipinski's rule (< 500), suggesting good potential for absorption. |

| logP (Lipophilicity) | ~3.5 - 4.0 | Within the acceptable range for drug-likeness (< 5). |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (< 5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N, S, F) | Complies with Lipinski's rule (< 10), favorable for membrane permeability. |

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB-permeant | Indicates potential for activity in the central nervous system. |

Spectroscopic and Advanced Characterization Techniques for 4 Bromomethyl 2 3 Fluorophenyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Bromomethyl-2-(3-fluorophenyl)thiazole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's intricate architecture.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The proton on the thiazole (B1198619) ring (H-5) typically appears as a singlet in the aromatic region. The bromomethyl (-CH₂Br) protons also produce a characteristic singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom. The protons of the 3-fluorophenyl ring display a more complex pattern of multiplets (doublets, triplets, or combinations thereof) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. For thiazole derivatives, the aromatic protons generally resonate between δ 6.9 and 7.8 ppm, while the thiazole ring proton itself may appear as a singlet in this range. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the thiazole ring are expected to resonate at characteristic chemical shifts, typically with the C2 carbon (bonded to nitrogen and sulfur) appearing further downfield. researchgate.net The carbon of the bromomethyl group will appear in the aliphatic region but will be shifted downfield by the bromine. The carbons of the 3-fluorophenyl ring will show characteristic shifts, and their signals will be split into doublets due to coupling with the fluorine atom (C-F coupling). For similar thiazole structures, carbon atoms of the phenyl nucleus are found around δ 109-151 ppm, while thiazole carbons resonate around δ 109-173 ppm. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity / Coupling |

| Thiazole-H5 | ~7.0 - 7.8 | ~115 - 125 | Singlet (s) |

| -CH₂Br | ~4.5 - 5.0 | ~30 - 35 | Singlet (s) |

| Fluorophenyl-H | ~7.0 - 8.0 | ~110 - 135 | Multiplets (m), Doublets (d), Triplets (t) due to H-H & H-F coupling |

| Thiazole-C2 | - | ~165 - 175 | Singlet or doublet due to C-F coupling through the ring system |

| Thiazole-C4 | - | ~145 - 155 | Singlet |

| Fluorophenyl-C (C-F) | - | ~160 - 165 | Doublet (d) with large ¹JCF coupling constant |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups and vibrational modes within a molecule. For this compound, the spectra would be characterized by absorption bands corresponding to the vibrations of the thiazole ring, the fluorophenyl group, and the bromomethyl substituent.

Key characteristic vibrations include:

Thiazole Ring: The IR spectrum of thiazole-containing compounds typically shows characteristic bands for C=N stretching (around 1632 cm⁻¹) and C-S linkage vibrations (around 725 cm⁻¹). nih.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the thiazole and fluorophenyl rings are expected in the 3100-3000 cm⁻¹ region. tsijournals.com

C-C Aromatic Stretching: Vibrations corresponding to the carbon-carbon bonds within the aromatic rings typically appear in the 1600-1400 cm⁻¹ range. tsijournals.com

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching on the fluorophenyl ring is expected in the 1250-1000 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond in the bromomethyl group is typically observed in the lower frequency region of the IR spectrum, around 600-500 cm⁻¹. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H (Thiazole, Phenyl) | Stretching | 3100 - 3000 | Medium |

| Thiazole C=N | Stretching | ~1630 | Medium |

| Aromatic C=C | Stretching | 1600 - 1400 | Variable |

| C-F (Fluorophenyl) | Stretching | 1250 - 1000 | Strong |

| Thiazole C-S | Stretching | ~725 | Weak-Medium |

| C-Br (Bromomethyl) | Stretching | 600 - 500 | Medium-Strong |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: In a mass spectrum, the parent compound (C₁₀H₇BrFNS) would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a doublet with an approximate 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₇BrFNS). This is a definitive method for confirming the compound's composition.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this compound would likely include:

Loss of a bromine radical (•Br), leading to a significant [M-Br]⁺ fragment.

Cleavage of the entire bromomethyl group (•CH₂Br), resulting in a [M-CH₂Br]⁺ fragment, which would correspond to the 2-(3-fluorophenyl)thiazole cation.

Fragmentation of the thiazole or fluorophenyl rings.

Interactive Data Table: Predicted Mass Spectrometry Data for C₁₀H₇BrFNS

| Ion / Fragment | Formula | Calculated Exact Mass (m/z) for ⁷⁹Br Isotope | Notes |

| Molecular Ion [M]⁺ | C₁₀H₇⁷⁹BrFNS⁺ | 286.9517 | Appears as a doublet with [M+2]⁺ at ~288.9497 (⁸¹Br isotope) |

| [M-Br]⁺ | C₁₀H₇FNS⁺ | 208.0283 | Loss of bromine radical |

| [M-CH₂Br]⁺ | C₉H₅FNS⁺ | 194.0126 | Loss of bromomethyl radical, corresponds to the thiazole core |

X-ray Crystallography of this compound Derivatives for Solid-State Structure

For instance, the crystal structure of a complex derivative, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, has been determined. doaj.org Such studies reveal the planarity of the thiazole ring and the spatial orientation of the substituted phenyl rings. The analysis of crystal structures of related compounds, such as N-(benzothiazole-2-yl)-1-(fluorophenyl)-aminophosphonates, also contributes to understanding the solid-state conformations of these molecular systems. nih.gov This technique allows for the direct visualization of the molecular geometry and the identification of non-covalent interactions like hydrogen bonds or halogen bonds that influence the material's properties.

Interactive Data Table: Example Crystallographic Data for a Thiazole Derivative

Data for 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole doaj.org

| Parameter | Value |

| Chemical Formula | C₂₄H₁₆Br₂FN₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| Volume (ų) | 2239.4(2) |